molecular formula C18H26ClN3O2 B12399650 Saxagliptin-13C,d2 (hydrochloride)

Saxagliptin-13C,d2 (hydrochloride)

Cat. No.: B12399650
M. Wt: 354.9 g/mol
InChI Key: TUAZNHHHYVBVBR-KIZCCTKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saxagliptin-13C,d2 (hydrochloride) is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Saxagliptin. Saxagliptin is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. The labeling with 13C and deuterium makes Saxagliptin-13C,d2 (hydrochloride) particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of 13C and deuterium into the Saxagliptin molecule. This is typically achieved through multi-step organic synthesis, starting with the preparation of labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions in the molecule .

Industrial Production Methods: Industrial production of Saxagliptin-13C,d2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production must adhere to stringent quality control measures to ensure the consistency and stability of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Saxagliptin-13C,d2 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Saxagliptin-13C,d2 (hydrochloride) exerts its effects by inhibiting dipeptidyl peptidase 4 (DPP-4). DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner. This leads to improved glycemic control in patients with type 2 diabetes .

Comparison with Similar Compounds

Uniqueness of Saxagliptin-13C,d2 (hydrochloride): The incorporation of 13C and deuterium into Saxagliptin-13C,d2 (hydrochloride) makes it unique for use in detailed pharmacokinetic and metabolic studies. The stable isotopes allow for precise tracking and quantification in various analytical techniques, providing valuable insights into the drug’s behavior in biological systems .

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

354.9 g/mol

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1;

InChI Key

TUAZNHHHYVBVBR-KIZCCTKRSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl

Origin of Product

United States

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